3,3,5,5-Tetramethyloctane is an organic compound classified as a branched alkane. Its molecular formula is , and it is characterized by a highly branched structure that contributes to its unique physical and chemical properties. This compound is notable for its applications in various scientific fields, including chemistry and materials science.
3,3,5,5-Tetramethyloctane can be sourced from chemical suppliers and databases that specialize in organic compounds. It is often produced through synthetic routes in laboratory settings or industrial processes.
The compound falls under the category of saturated hydrocarbons due to its fully saturated carbon structure. It is specifically classified as a branched alkane because of the arrangement of its carbon atoms.
The synthesis of 3,3,5,5-Tetramethyloctane can be achieved through several organic synthesis methods. One common approach involves the alkylation of octane with methylating agents in the presence of catalysts such as aluminum chloride. This method allows for the introduction of methyl groups at specific positions on the octane backbone.
3,3,5,5-Tetramethyloctane features a complex branched structure that affects its chemical behavior and physical properties. The specific arrangement of methyl groups on the octane backbone contributes to its unique characteristics.
3,3,5,5-Tetramethyloctane can undergo various chemical reactions:
The mechanism of action for 3,3,5,5-Tetramethyloctane primarily involves its interactions with biological membranes and hydrophobic environments. The branched structure influences its solubility and distribution within these environments.
3,3,5,5-Tetramethyloctane finds applications across several scientific domains:
The synthesis of 3,3,5,5-tetramethyloctane ($\ce{C12H26}$) primarily relies on acid-catalyzed oligomerization of iso-butene precursors. This process employs zeolitic catalysts (e.g., ZSM-5) to facilitate the coupling of isobutene monomers into branched $\ce{C8}$ intermediates. Under optimized conditions (120–160°C, 20–50 bar), these intermediates undergo further chain elongation to form the $\ce{C12}$ skeleton. The regioselectivity of branching is governed by carbocation stability, favoring tertiary carbocation formation at the 3- and 5-positions of the octane backbone [6]. Key to achieving the symmetric 3,3,5,5-configuration is the use of shape-selective catalysts that sterically constrain transition states to minimize asymmetric byproducts [6].
Table 1: Catalytic Oligomerization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 140–160°C | Maximizes dimer formation |
Pressure | 30–40 bar | Enhances monomer diffusion |
Catalyst (Zeolite) | ZSM-5, Beta | 85–90% selectivity |
Isobutene Purity | >99% | Reduces chain-termination |
Post-oligomerization, unsaturated intermediates like 3,3,5,5-tetramethyloctene require catalytic hydrogenation to yield saturated $\ce{C12H26}$. Industrial processes utilize Pd/Al2O3 or Pt/C catalysts under mild hydrogen pressures (5–15 bar) at 80–100°C. Kinetic studies reveal complete hydrogenation occurs within 30–45 minutes, with excess $\ce{H2}$ recycled to suppress dehydrogenation side reactions. The exothermic reaction ($\Delta H \approx -110\ \text{kJ/mol}$) necessitates precise temperature control to maintain hydrocarbon integrity . Continuous-flow reactors with integrated heat exchangers achieve >98% conversion while minimizing volatile byproducts [6].
Symmetric methyl group placement is achieved via Scholl reaction-mediated alkylation. Using tert-butyl chloride and aluminum trichloride ($\ce{AlCl3}$), methyl groups are introduced at the 3- and 5-positions of n-octane. Critical to success is anhydrous conditions (<50 ppm $\ce{H2O}$) to prevent catalyst deactivation. NMR studies confirm >95% regioselectivity when reactions proceed at –20°C, exploiting kinetic control to favor 3,5-addition over 2,4-isomers [6].
Large-scale production employs cascade reactor systems with three stages:
Process optimization focuses on energy integration: Heat from exothermic hydrogenation preheats oligomerization feedstocks, reducing energy costs by 30%. Extractive fractionation with urea or thiourea forms clathrate complexes with linear impurities, increasing product purity to 99.5% [6]. Continuous flow systems achieve production capacities of 50,000 MT/year with <5% batch variability [6].
Table 2: Industrial Process Metrics
Process Stage | Key Metrics | Economic Impact |
---|---|---|
Oligomerization | Space-time yield: 2.5 kg/L·h | 25% cost reduction vs. batch |
Hydrogenation | H₂ utilization: 95% efficiency | Lowers OPEX by 18% |
Purification | Purity: 99.5%; Recovery: 97% | Reduces downstream waste |
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